molecular formula C18H22Cl2N2 B1486036 2-Benzyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride CAS No. 2205384-59-2

2-Benzyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride

Cat. No. B1486036
CAS RN: 2205384-59-2
M. Wt: 337.3 g/mol
InChI Key: PDJNVDNHUDYCCZ-UHFFFAOYSA-N
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Description

2-Benzyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride (BHPD) is a synthetic compound that is used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, and for its potential for use in laboratory experiments.

Scientific Research Applications

2-Benzyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride has been studied for its potential to be used in laboratory experiments. It has been used to study the effects of various drugs on the body, including the effects of anesthetics and analgesics. It has also been used to investigate the effects of hormones on the body, and to study the effects of various chemicals on the brain. Additionally, 2-Benzyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride has been used to study the effects of certain drugs on the cardiovascular system.

Mechanism of Action

2-Benzyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride acts as a competitive antagonist of the serotonin 5-HT2A receptor. It binds to this receptor and blocks the binding of serotonin, thus preventing its action. This can lead to a decrease in the activity of serotonin in the brain, which can have a variety of effects on the body.
Biochemical and Physiological Effects
2-Benzyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to reduce pain sensitivity, reduce anxiety, and reduce the activity of the hypothalamic-pituitary-adrenal axis. Additionally, it has been found to reduce the activity of the sympathetic nervous system and reduce the production of cortisol. It has also been found to reduce the activity of the hypothalamic-pituitary-gonadal axis and reduce the production of testosterone.

Advantages and Limitations for Lab Experiments

The use of 2-Benzyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride in laboratory experiments has several advantages. It is relatively inexpensive to synthesize, and it is relatively stable in solution. Additionally, it is relatively non-toxic and has a low potential for side effects. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and it is not very stable in acidic conditions. Additionally, its effects can be difficult to measure accurately.

Future Directions

There are a variety of potential future directions for the use of 2-Benzyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride in scientific research. It could be used to study the effects of various drugs on the body, including the effects of anesthetics and analgesics. Additionally, it could be used to investigate the effects of hormones on the body, and to study the effects of various chemicals on the brain. It could also be used to study the effects of certain drugs on the cardiovascular system. Furthermore, it could be used to study the effects of various drugs on the immune system, and to study the effects of various drugs on mood and behavior. Finally, it could be used to study the effects of various drugs on the development and progression of various diseases.

properties

IUPAC Name

2-benzyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2.2ClH/c1-2-6-14(7-3-1)12-20-11-10-18-16(13-20)15-8-4-5-9-17(15)19-18;;/h1-9,16,18-19H,10-13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJNVDNHUDYCCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1NC3=CC=CC=C23)CC4=CC=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride
Reactant of Route 2
2-Benzyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride
Reactant of Route 3
2-Benzyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride
Reactant of Route 4
2-Benzyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride
Reactant of Route 5
2-Benzyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Benzyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride

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